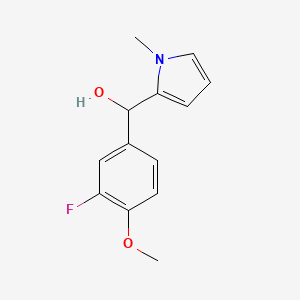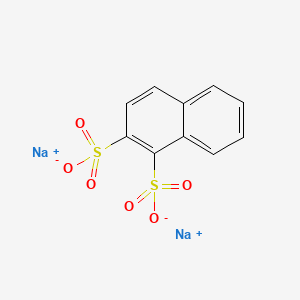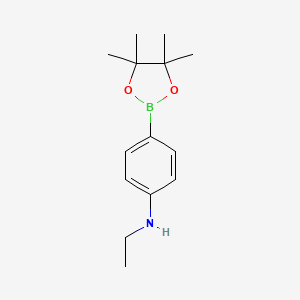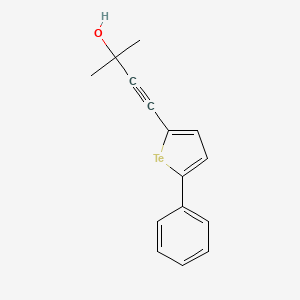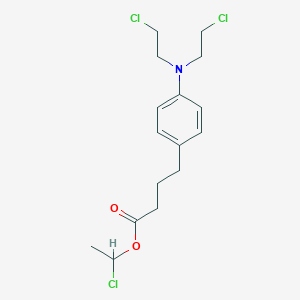
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.
Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Major Products Formed:
Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.
Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.
Aplicaciones Científicas De Investigación
Chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.
Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mecanismo De Acción
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Chlorambucil is part of the nitrogen mustard family of alkylating agents. Similar compounds include:
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with applications in various cancers.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness of Chlorambucil: Chlorambucil is unique due to its relatively low toxicity compared to other nitrogen mustards, making it suitable for long-term treatment of chronic conditions like chronic lymphocytic leukemia .
Propiedades
Fórmula molecular |
C16H22Cl3NO2 |
|---|---|
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Clave InChI |
RXZWCIDVNSYZRH-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
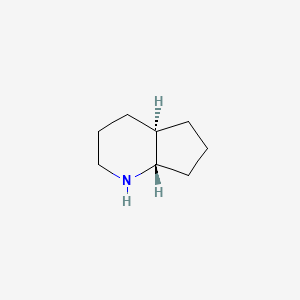
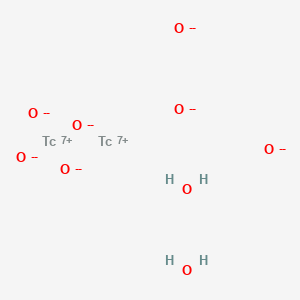
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
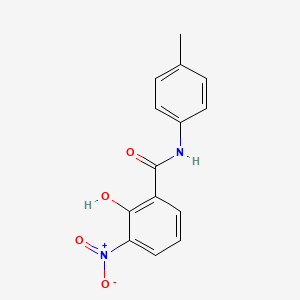

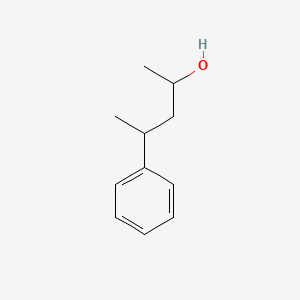
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

